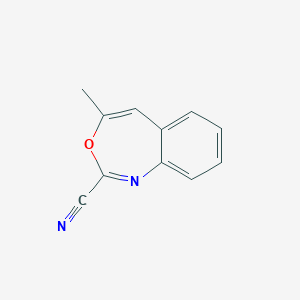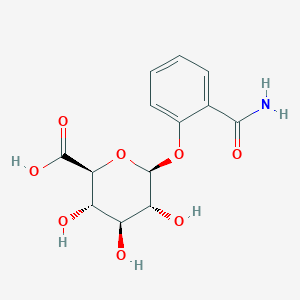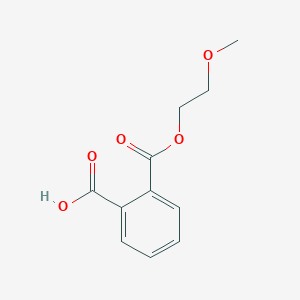
4-Methyl-3,1-benzoxazepine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as MOB-015, is a synthetic compound that belongs to the benzoxazepine class of molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-3,1-benzoxazepine-2-carbonitrile involves the inhibition of fungal enzymes that are essential for the synthesis of ergosterol, a key component of fungal cell membranes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile binds to and inhibits the activity of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to lanosterol, a precursor of ergosterol. This leads to the depletion of ergosterol levels in fungal cells, which disrupts their membrane integrity and ultimately leads to their death.
Biochemical and Physiological Effects
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have minimal toxicity to mammalian cells, making it a promising drug candidate for the treatment of fungal infections. In vitro studies have demonstrated that 4-Methyl-3,1-benzoxazepine-2-carbonitrile has a low potential for cytotoxicity and genotoxicity, indicating that it is safe for use in humans. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a broad spectrum of antifungal activity, making it effective against a wide range of fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its high potency and broad spectrum of antifungal activity. This makes it a promising drug candidate for the treatment of fungal infections, particularly those that are resistant to existing antifungal drugs. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has minimal toxicity to mammalian cells, indicating that it is safe for use in humans.
However, one of the limitations of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its relatively low solubility in water, which can make it difficult to administer as a drug. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Future Directions
There are several future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Another area of research is the investigation of 4-Methyl-3,1-benzoxazepine-2-carbonitrile as a potential drug candidate for the treatment of other fungal infections, such as those caused by Candida species. Additionally, the potential use of 4-Methyl-3,1-benzoxazepine-2-carbonitrile in combination with other antifungal drugs to enhance its efficacy and reduce the risk of drug resistance should be explored.
Conclusion
In conclusion, 4-Methyl-3,1-benzoxazepine-2-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It has been extensively studied for its potent antifungal activity and minimal toxicity to mammalian cells. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics and to optimize its dosing regimen. The future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile include the development of more efficient synthesis methods, investigation of its potential as a drug candidate for other fungal infections, and exploration of its use in combination with other antifungal drugs.
Synthesis Methods
4-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzonitrile with various reagents, including acetic anhydride, sodium methoxide, and methyl iodide. The final product is obtained through the purification of the reaction mixture using column chromatography. The synthesis method for 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of fungal infections, particularly those caused by dermatophytes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have potent antifungal activity against a wide range of dermatophyte strains, including those that are resistant to existing antifungal drugs.
properties
CAS RN |
19062-85-2 |
|---|---|
Product Name |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)13-11(7-12)14-8/h2-6H,1H3 |
InChI Key |
VSFHFEWYVFHETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
synonyms |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)







![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)

